L-threonic acid

Catalog No.
S625822
CAS No.
7306-96-9
M.F
C4H8O5
M. Wt
136.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-threonic acid

CAS Number

7306-96-9

Product Name

L-threonic acid

IUPAC Name

(2R,3S)-2,3,4-trihydroxybutanoic acid

Molecular Formula

C4H8O5

Molecular Weight

136.10 g/mol

InChI

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m0/s1

InChI Key

JPIJQSOTBSSVTP-STHAYSLISA-N

SMILES

C(C(C(C(=O)O)O)O)O

solubility

53 mg/mL

Synonyms

2,3,4-trihydroxy-(threo)-butanoic acid, calcium l-threonate, calcium threonate, ClariMem, L-TAMS compound, L-threonic acid magnesium salt, magnesium threonate, MMFS-01, threonate, threonic acid, threonic acid, (R*,R*)-isomer, threonic acid, (R-(R*,S*))-isomer, threonic acid, dl-, threonic acid, l-

Canonical SMILES

C(C(C(C(=O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)O)O

Enhancing Cognitive Function and Memory

A key area of L-threonic acid research focuses on its potential to improve cognitive function and memory. Studies in animals suggest that magnesium L-threonate can increase brain magnesium levels and improve memory and learning in both young and old rodents ].

Following these promising preclinical results, human trials have been conducted. A study involving healthy Chinese adults showed that magnesium L-threonate supplementation significantly improved overall cognitive scores compared to a placebo ].

Further research is ongoing to explore the potential benefits of L-threonic acid for age-related cognitive decline and neurodegenerative diseases like Alzheimer's disease ].

Important to Note

While these studies show promise, more research is needed to confirm the effectiveness and safety of L-threonic acid for cognitive enhancement in humans.

Other Potential Applications

Research on L-threonic acid is ongoing, with some studies investigating its potential benefits in other areas:

  • Neuropathic Pain: Studies suggest that magnesium L-threonate might help prevent and restore memory deficits associated with neuropathic pain ].
  • Bone Health: L-threonic acid may play a role in collagen production and mineralized bone formation, potentially offering benefits for bone health .

L-threonic acid is a sugar acid derived from the four-carbon sugar threose. Its chemical formula is C₄H₈O₅, and it is categorized as an organic compound within the class of sugar acids and derivatives. The compound exists primarily in its L-isomer form, which is a metabolite of ascorbic acid, commonly known as vitamin C . This compound features three hydroxyl groups and a carboxylic acid group, making it a polyol and an important intermediate in various biochemical pathways.

Typical of carboxylic acids and alcohols. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Oxidation: Can be oxidized to form higher oxidation state compounds.
  • Reduction: Can be reduced to yield various alcohol derivatives.

Additionally, L-threonic acid can undergo dehydration reactions under specific conditions, leading to the formation of cyclic compounds .

L-threonic acid exhibits several biological activities, primarily due to its role as a metabolite of vitamin C. It has been studied for its potential effects on:

  • Antioxidant Activity: It may contribute to the antioxidant properties associated with vitamin C.
  • Inhibition of DKK1 Expression: Preliminary studies suggest that L-threonic acid may inhibit DKK1 expression in vitro, which could have implications for treating androgenic alopecia .
  • Metabolic Pathways: Involved in various metabolic pathways, including those related to carbohydrate metabolism.

L-threonic acid can be synthesized through several methods:

  • Hydrolysis of Dehydroascorbic Acid: This method involves the hydrolysis of dehydroascorbic acid, a stable form of vitamin C.
  • Chemical Synthesis: Various synthetic routes can be employed, including starting from simpler sugars or sugar derivatives.
  • Biological Synthesis: Certain microorganisms can produce L-threonic acid as part of their metabolic processes, utilizing precursors from their environment .

L-threonic acid has several applications across different fields:

  • Nutraceuticals: Due to its connection with vitamin C metabolism, it is explored for potential health benefits.
  • Pharmaceuticals: Investigated for its therapeutic properties in conditions like androgenic alopecia and other metabolic disorders.
  • Food Industry: Used as a food additive or supplement due to its potential health benefits .

Research on L-threonic acid interactions has focused on:

  • Drug Interactions: Studies indicate potential interactions with various medications due to its metabolic pathways.
  • Nutritional Interactions: As a metabolite of vitamin C, it may interact with other vitamins and minerals, influencing their bioavailability and efficacy .

L-threonic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
D-threonic acidC₄H₈O₅Enantiomer of L-threonic acid; different biological activity.
L-ascorbic acidC₆H₈O₆Vitamin C; has stronger antioxidant properties.
D-galacturonic acidC₆H₈O₆A component of pectin; used in food applications.
L-arabinoseC₅H₁₀O₅A five-carbon sugar; different metabolic pathways.

L-threonic acid's unique structure, being a four-carbon sugar acid with multiple hydroxyl groups, sets it apart from these similar compounds. Its specific role as a metabolite of vitamin C further emphasizes its biological significance and potential therapeutic applications .

L-Threonic acid [(2R,3S)-2,3,4-trihydroxybutanoic acid] is a four-carbon sugar acid with three hydroxyl groups and a carboxylic acid moiety. Its stereochemical configuration defines its biological activity, distinguishing it from its enantiomer, D-threonic acid [(2S,3R)-2,3,4-trihydroxybutanoic acid]. The L-isomer arises primarily from the oxidative degradation of L-ascorbic acid (vitamin C), retaining the stereochemistry of carbons 3–6 of the parent molecule. Computational studies using density functional theory (DFT) confirm that the (2R,3S) configuration optimizes intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments.

PropertyL-Threonic AcidD-Threonic Acid
Configuration(2R,3S)(2S,3R)
Optical Rotation (°)+13 to +16 (c=1, H₂O)-13 to -16 (c=1, H₂O)
Natural OccurrencePlants, human metabolismRare in nature

Physicochemical Properties

L-Threonic acid exhibits high water solubility (488 mg/mL), while its calcium salt, calcium L-threonate, has a solubility of 8 mg/mL in water at 25°C. The compound’s optical rotation ranges from +13° to +16° (c=1, H₂O), consistent with its chiral centers. Thermal stability studies reveal decomposition temperatures above 330°C for calcium L-threonate, with no degradation observed at 120°C for 20 minutes. Collision cross-section (CCS) measurements via ion mobility spectrometry show values of 136.93 Ų for [M+Na]⁺ and 122.2 Ų for [M-H]⁻, reflecting its compact molecular geometry.

Key Physicochemical Data:

  • Molecular Formula: C₄H₈O₅
  • Molecular Weight: 136.10 g/mol
  • pKa: 3.47 (predicted)
  • Density: 1.650 g/cm³ (predicted)

Synthetic Routes

Oxidative Degradation of L-Ascorbic Acid

L-Threonic acid is synthesized via hydrogen peroxide-mediated oxidation of L-ascorbic acid under alkaline conditions. The reaction proceeds through two stages:

  • Oxidation to Dehydroascorbic Acid: L-Ascorbic acid reacts with H₂O₂, forming dehydroascorbic acid (DHA) via radical intermediates.
  • Cleavage to L-Threonic Acid: DHA undergoes hydrolysis to diketogulonic acid, followed by H₂O₂-induced cleavage of the C2–C3 bond, yielding L-threonic acid and oxalic acid.

This method achieves yields >77% when catalyzed by calcium carbonate, which sequesters oxalate as insoluble calcium oxalate.

Catalytic Hydrogen Peroxide-Mediated Cleavage

Industrial-scale production utilizes calcium carbonate or hydroxide with H₂O₂ to oxidize ascorbic acid derivatives like 5,6-O-isopropylidene-L-ascorbic acid. Electrolysis at pH 6–7 (20–70°C) further purifies the product, with a current density of 2–80 mA/cm². The process minimizes byproducts, yielding calcium L-threonate with 99.3% purity.

Microbial and Enzymatic Synthesis Pathways

In Rumex acetosa and Pelargonium crispum, L-threonic acid is produced enzymatically from ascorbate via L-threonate 3-dehydrogenase (EC 1.1.1.129). This NAD⁺-dependent enzyme oxidizes L-threonate to 3-dehydro-L-threonate, which is further metabolized to tartrate or CO₂. Microbial fermentation using engineered E. coli strains has also been explored, though yields remain suboptimal compared to chemical synthesis.

Computational Modeling of Structural Properties

Density Functional Theory (DFT) Applications

DFT studies at the B3LYP/6-311++G(d,p) level reveal that L-threonic acid’s stability arises from intramolecular hydrogen bonds between hydroxyl groups (O2–O3: 2.71 Å) and the carboxylic acid moiety. Transition state analysis confirms that oxidative cleavage of dehydroascorbic acid proceeds via a six-membered cyclic intermediate, with an activation energy of 28.5 kcal/mol.

Molecular Dynamics Simulations

Simulations in explicit water solvent show that L-threonic acid adopts a compact conformation, with a radius of gyration of 3.2 Å. The molecule’s hydroxyl groups form hydrogen bonds with water (lifetime: 1.8 ps), explaining its high solubility.

Structural and Functional Insights

Crystalline and Solution-State Behavior

X-ray diffraction of calcium L-threonate reveals a monoclinic crystal system (space group P2₁) with Ca²⁺ ions coordinated by four hydroxyl and two carboxylate oxygen atoms. In solution, NMR studies (500 MHz, D₂O) show distinct signals for C2 (δ 73.2 ppm) and C3 (δ 71.8 ppm), confirming the (2R,3S) configuration.

Role in Biological Systems

L-Threonic acid facilitates calcium transport in mammals, enhancing intestinal absorption via formation of soluble Ca²⁺ complexes. In plants, it participates in ascorbate recycling, modulating oxidative stress responses.

Industrial and Research Applications

Nutritional Supplements

Calcium L-threonate is widely used in fortified foods and supplements due to its high bioavailability. Specifications include:

ParameterRequirementTypical Value
Assay≥98.0%99.3%
Heavy Metals≤10 ppm<8 ppm
Loss on Drying≤1%0.06%

Chemical Synthesis

L-Threonic acid serves as a chiral building block for pharmaceuticals, such as L-glyceraldehyde acetonide, a precursor to antiviral agents.

L-threonic acid serves as a fundamental degradation product in the complex metabolic network of vitamin C catabolism [3] [4]. This four-carbon sugar acid with the molecular formula C4H8O5 represents a critical intermediate formed during the irreversible breakdown of ascorbate through multiple enzymatic and non-enzymatic pathways [1] [5]. The compound exists as the biologically relevant L-enantiomer, characterized by its (2R,3S)-2,3,4-trihydroxybutanoic acid structure, which contributes to its water solubility and hydrogen bonding capacity [3] [4] [6].

Enzymatic Degradation Pathways

The enzymatic formation of L-threonic acid from ascorbate proceeds through a sophisticated cascade involving multiple distinct pathways [10] [11] [13]. Dehydroascorbic acid represents the primary branch point in ascorbate catabolism, from which degradation can proceed via either oxidative cleavage to produce threonate plus oxalate, or hydrolysis to form 2,3-diketo-L-gulonate [10] [15]. Under oxidizing conditions, dehydroascorbic acid undergoes rapid transformation through the formation of a highly reactive intermediate, proposed to be cyclic-2,3-oxalyl-L-threonolactone, which simultaneously generates multiple end products including oxalyl threonate esters and free oxalate [10] [13].

The enzymatic pathway operates through the action of specific esterases present in plant apoplastic fluid, which catalyze the hydrolysis of 4-O-oxalyl-L-threonate to release free oxalate and L-threonic acid [16] [21] [44]. This hydrolytic process represents a novel enzyme activity that has been identified in cultured Rosa cells, where the pathway operates extracellularly and involves several previously uncharacterized intermediates [21] [44]. The complete enzymatic conversion demonstrates high efficiency, with multiple steps potentially generating hydrogen peroxide as a byproduct, contributing to the pro-oxidant role of ascorbate in cellular processes [16] [21].

Recent studies have characterized a comprehensive bacterial catabolic pathway for L-ascorbate that includes unprecedented enzymatic transformations [14] [46]. This pathway involves two novel enzymes: a benzilic acid rearrangement enzyme that catalyzes carboxylate group migration, and the first reported decarboxylase that utilizes NAD+ as a cofactor without consuming it [14] [46]. The pathway proceeds through three distinct modules, ultimately converting L-ascorbate to alpha-ketoglutarate, a central metabolic intermediate [14].

Key Intermediates (Dehydroascorbate, Oxalate)

Dehydroascorbate functions as the pivotal intermediate in L-threonic acid formation, serving as the substrate for both enzymatic and non-enzymatic degradation processes [10] [12] [13]. Under physiological conditions, dehydroascorbic acid exists in equilibrium with its bicyclic form, which undergoes spontaneous oxidation to generate the reactive intermediate responsible for threonate formation [11] [15]. The oxidation of dehydroascorbic acid by various reactive oxygen species produces distinct product profiles, with hydrogen peroxide and superoxide yielding primarily 4-O-oxalyl-L-threonate and smaller amounts of 3-O-oxalyl-L-threonate [13].

Oxalate represents the complementary product formed alongside L-threonic acid during the 2,3-cleavage reaction of ascorbate [16] [17] [20]. The formation ratio of cyclic oxalyl threonate to non-cyclic oxalyl threonate to free oxalate occurs in approximately 1:6:1 molar proportions under standard oxidizing conditions [10] [15]. This stoichiometric relationship demonstrates the coordinated nature of the degradation process, where the carbon skeleton of ascorbate is systematically partitioned between the threonate moiety (carbons 3-6) and the oxalate fragment (carbons 1-2) [16] [20].

The kinetics of intermediate formation show significant dependence on the reactive oxygen species present in the system [13]. Fenton reaction conditions completely oxidize excess dehydroascorbic acid, indicating the generation of oxidants greatly exceeding theoretical hydroxyl radical yields, while singlet oxygen shows no effect on dehydroascorbic acid degradation [13]. These differential reactivities provide analytical fingerprints that enable identification of specific reactive oxygen species operating in biological systems [13].

Plant Metabolism and Oxalate Biosynthesis

L-threonic acid plays a central role in plant metabolism as both a product of ascorbate degradation and a precursor for oxalate biosynthesis [16] [17] [18]. Plants utilize ascorbate as a biosynthetic precursor for the formation of multiple organic acids, with L-threonic acid representing a key intermediate in this metabolic network [16] [20]. The conversion of ascorbate to oxalate via L-threonic acid has been demonstrated across diverse plant species, including Rumex crispus, Amarantus retroflexus, Chenopodium album, Beta vulgaris, Halogeton glomeratus, and Rheum rhabarbarum [20].

Extracellular Degradation Mechanisms

The extracellular degradation of ascorbate to L-threonic acid operates through specialized mechanisms localized in the plant apoplast [16] [21] [44]. This pathway functions independently of intracellular metabolic processes, utilizing the oxidizing environment of the cell wall matrix to facilitate ascorbate breakdown [21]. The extracellular localization provides several advantages, including access to metal ions and oxidizing agents that promote the non-enzymatic components of the degradation process [16].

Radiolabeling studies using 14C-labeled ascorbate have confirmed that both oxidative and hydrolytic pathways operate simultaneously in the apoplast of heavy-metal-stressed plant cells [11] [15]. The extracellular environment enables the formation of 4-O-oxalyl-L-threonate as a stable intermediate, which subsequently undergoes enzymatic hydrolysis to produce free L-threonic acid and oxalate [16] [21]. This compartmentalization ensures that the potentially damaging oxidative processes occur outside the sensitive intracellular environment while still contributing to overall plant metabolism [16].

The efficiency of extracellular degradation varies significantly with environmental conditions and stress levels [11] [15]. Under continuous dark conditions, where ascorbate degradation is enhanced, the transcriptional upregulation of degradation enzymes leads to increased L-threonic acid production [8] [18]. The extracellular pathway also demonstrates pH dependence, with optimal activity occurring in the slightly acidic conditions typical of plant apoplastic fluid [19].

Recent investigations have identified a unique protein in Arabidopsis containing domains homologous to all three enzymes involved in bacterial L-threonate metabolism [8] [18]. This L-threonate metabolizing domains protein is essential for L-threonate metabolism in plants, with knockout lines showing elevated L-threonate levels and complete loss of L-threonate dehydrogenase activity [8] [18]. The gene is highly conserved among land plants but absent in green algae, suggesting evolutionary adaptation to increased ascorbate concentrations [8].

Peroxidase-Mediated Oxidation

Plant peroxidases play a crucial role in the oxidative degradation of ascorbate to L-threonic acid through their ability to catalyze the oxidation of diverse substrates using hydrogen peroxide [19]. Class III plant peroxidases, which are glycoproteins containing heme cofactors, demonstrate broad substrate specificity that includes ascorbate and its oxidation products [19]. These enzymes can oxidize aromatic hydrogen donors, phenolic compounds, and secondary metabolites while generating reactive oxygen species that further promote ascorbate degradation [19].

The peroxidase-catalyzed oxidation pathway operates through a complex catalytic cycle involving the formation of higher oxidation states of the enzyme [19]. The presence of hydrogen peroxide, often generated during ascorbate auto-oxidation, enables peroxidases to maintain sustained oxidative activity that drives the conversion of ascorbate through dehydroascorbic acid to L-threonic acid [16] [19]. This enzymatic activity is particularly important during periods of oxidative stress when ascorbate pools are rapidly depleted [12] [16].

Peroxidase activity shows significant variation among plant species and tissue types, with particularly high activity observed in rapidly growing tissues and stress-responsive organs [19]. The enzymes demonstrate optimal activity at elevated pH values, typically between 8.0 and 9.5, which corresponds to conditions that favor ascorbate oxidation [19]. The thermal stability of plant peroxidases, with no activity loss after heating at 60°C for 10 minutes, ensures continued function under stress conditions that might denature other enzymes [19].

The glycosylation patterns of plant peroxidases significantly influence their stability and substrate recognition capabilities [19]. The presence of multiple glycosylation sites contributes to enzyme stability and affects the efficiency of ascorbate oxidation to L-threonic acid [19]. These post-translational modifications enable fine-tuning of peroxidase activity in response to developmental and environmental cues [19].

Microbial Metabolism and Pathway Engineering

Microbial systems demonstrate sophisticated capabilities for L-threonic acid metabolism through both natural catabolic pathways and engineered synthetic routes [9] [28] [32]. Bacteria can utilize L-threonate as a sole carbon source, converting it efficiently to central metabolic intermediates through well-characterized enzymatic pathways [9] [32]. The microbial metabolism of L-threonic acid involves multiple enzyme families and demonstrates significant diversity across different bacterial phyla [9].

L-Threonate 3-Dehydrogenase Enzyme Kinetics

L-threonate 3-dehydrogenase represents a critical enzyme in microbial L-threonate catabolism, catalyzing the nicotinamide adenine dinucleotide-dependent oxidation of L-threonate to form downstream metabolic intermediates [32] [35] [36]. The enzyme belongs to the short-chain dehydrogenase-reductase superfamily and demonstrates distinct kinetic properties that enable efficient substrate conversion under physiological conditions [28] [35].

Purified L-threonine dehydrogenase from Escherichia coli exhibits well-characterized kinetic parameters with Michaelis-Menten constants of 1.43 millimolar for L-threonine and 0.19 millimolar for nicotinamide adenine dinucleotide at 37°C in 50 millimolar Tris-HCl buffer at pH 8.4 [36]. The enzyme demonstrates optimal activity at pH 10.3 and requires manganese ions for maximum catalytic efficiency [36]. The molecular structure consists of a tetramer composed of identical subunits with molecular weights of approximately 35,000 daltons each [36].

Enzyme ParameterValueConditionsReference
Km (L-threonine)1.43 mMpH 8.4, 37°C [36]
Km (NAD+)0.19 mMpH 8.4, 37°C [36]
pH optimum10.3Standard assay [36]
Molecular weight140,000 DaTetramer [36]
Subunit weight35,000 DaIndividual subunit [36]

The catalytic mechanism involves transfer of a hydride from the beta-carbon of the substrate to the C4 atom of the nicotinamide ring, with key catalytic residues including threonine, tyrosine, and additional threonine residues positioned optimally for substrate binding and product formation [35]. The enzyme demonstrates sigmoid kinetic response to substrate concentration with half-saturating concentrations around 20 millimolar and Hill constants of approximately 1.5 [37].

Comparative analysis of L-threonate dehydrogenases from different bacterial sources reveals significant variation in thermal stability and substrate specificity [28] [30]. The psychrophilic enzyme from Cytophaga species demonstrates maximum activity at 45°C but shows enhanced stability at lower temperatures, with kinetic parameters highly influenced by temperature [28]. The enzyme from this source belongs to the short-chain dehydrogenase-reductase superfamily and shows significant similarity to UDP-glucose 4-epimerase [28].

Adaptive Metabolism in Pseudomonas Species

Pseudomonas species demonstrate remarkable metabolic flexibility in L-threonic acid utilization through adaptive mechanisms that enable growth on this compound as a sole carbon source [24] [25] [42]. These adaptations involve both constitutive and inducible enzyme systems that facilitate efficient catabolism of L-threonic acid and related compounds [24] [32].

Pseudomonas aeruginosa mutants capable of growth on L-threonine exhibit modified enzyme profiles compared to parent strains, including altered threonine deaminase with reduced substrate affinity and the synthesis of inducible nicotinamide adenine dinucleotide-dependent threonine dehydrogenase [42]. These mutations enable the utilization of L-threonine through combined deamination and dehydrogenation pathways [42]. The modified threonine deaminase shows Michaelis-Menten constants in the range of 5-10 millimolar for L-threonine, while the dehydrogenase provides additional catabolic capacity [25] [42].

The adaptive metabolism of Pseudomonas species during chronic infection demonstrates significant metabolic reprogramming that affects amino acid utilization patterns [43]. Adapted strains show reduced assimilation of multiple metabolites, indicating selective substrate utilization optimized for specific environmental niches [43]. These adaptations include auxotrophic phenotypes resulting from mutations in amino acid biosynthetic genes and altered preferences for carbon source assimilation [43].

Metabolic engineering approaches in Pseudomonas putida have successfully created strains capable of high-efficiency conversion of L-threonine to propionate through engineered degradation pathways [40]. The engineered strain incorporates heterologous L-threonine deaminase and permease systems, achieving complete conversion of 400 millimolar L-threonine to 399 millimolar propionic acid with 99.8% molar yield [40]. This demonstrates the potential for engineering Pseudomonas species for biotechnological applications involving L-threonic acid metabolism [40].

High Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification in Biological Matrices

High Performance Liquid Chromatography-Tandem Mass Spectrometry has emerged as the gold standard analytical technique for the quantification of L-threonic acid in biological matrices. The method development has focused on achieving optimal sensitivity and specificity for endogenous level measurements in human plasma and urine samples [1] [2] [3].

The chromatographic separation utilizes reversed-phase liquid chromatography with an YMC J'Sphere C18 column (50 mm × 4.6 mm, 3.5 μm particle size) as the stationary phase. The mobile phase composition consists of methanol-acetonitrile-10 millimolar ammonium acetate in a ratio of 20:5:75 volume per volume, delivered at a flow rate of 0.2 milliliters per minute [2] [3]. This mobile phase system provides adequate retention and peak shape for L-threonic acid while maintaining compatibility with mass spectrometric detection.

Detection is accomplished using a triple-quadrupole tandem mass spectrometer operated in negative electrospray ionization mode. The multiple reaction monitoring transition for L-threonic acid quantification employs the precursor ion at mass-to-charge ratio 134.5 fragmenting to the product ion at mass-to-charge ratio 74.7 [2] [3] [4]. This fragmentation pattern represents the loss of acetic acid from the deprotonated molecular ion, providing both specificity and sensitivity for the analyte.

The analytical method demonstrates excellent performance characteristics across biological matrices. Linear calibration ranges span from 0.25 to 50 micrograms per milliliter for plasma samples and 2.5 to 500 micrograms per milliliter for urine samples [2] [3]. The lower limit of quantitation achieves 0.25 micrograms per milliliter in plasma and 2.5 micrograms per milliliter in urine, enabling detection at endogenous physiological levels.

Method validation parameters demonstrate robust analytical performance with intra-run coefficients of variation below 3.6 percent and inter-run precision of 3.2 percent for quality control samples at endogenous levels [1] [5]. At the lower limit of quantitation, the intra-run coefficient of variation was 6.1 percent with an average inaccuracy of negative 1.4 percent, indicating excellent precision and accuracy [1].

Sample preparation protocols involve protein precipitation followed by acetylation derivatization for enhanced chromatographic separation from stereoisomeric compounds such as D-erythronate [1]. The isotope dilution approach with chemical derivatization enables baseline separation of the derivatized L-threonate from its stereoisomer, ensuring analytical specificity in complex biological matrices.

Capillary Electrophoresis for Isomer Separation

Capillary electrophoresis represents a powerful complementary technique for L-threonic acid analysis, particularly valuable for isomer separation and pharmaceutical applications. The method employs indirect ultraviolet detection with carefully optimized buffer systems to achieve high-resolution separations [6] [7].

The electrophoretic separation utilizes 2,6-naphthalenedicarboxylic acid as the background carrier ion at a concentration of 2 millimolar, combined with 6 millimolar disodium carbonate and 0.2 millimolar tetradecyltrimethylammonium bromide as the electroosmotic flow modifier [6]. This buffer composition provides optimal separation conditions while maintaining stable baseline for indirect detection.

Detection is performed using indirect ultraviolet detection at 240 nanometers wavelength. The technique exploits the displacement of the background electrolyte chromophore by the analyte, producing negative peaks proportional to analyte concentration [6]. This detection approach enables analysis of L-threonic acid despite its lack of significant ultraviolet absorption.

The capillary electrophoresis method achieves a linear calibration range from 50 to 500 micrograms per milliliter with a correlation coefficient of 0.9996 [6]. The limit of detection reaches 6 micrograms per milliliter, while the limit of quantitation is established at 20 micrograms per milliliter. These sensitivity parameters make the method suitable for pharmaceutical formulation analysis and quality control applications.

Recovery studies demonstrate excellent accuracy with 99.45 percent recovery for tablet formulations (relative standard deviation 0.57 percent) and 99.12 percent recovery for dry syrup preparations (relative standard deviation 0.48 percent) [6]. Repeatability testing shows exceptional precision with relative standard deviation of peak area ratios below 1 percent (0.74 percent for n equals 5).

The capillary electrophoresis approach offers particular advantages for chiral separations and isomer discrimination. Recent developments have demonstrated successful enantiomeric separations of related hydroxy acids using chiral selectors such as N-(2-hydroxydodecyl)-L-threonine in micellar electrokinetic chromatography [8] [7]. These advances suggest potential applications for L-threonic acid stereoisomer analysis in complex matrices.

Nuclear Magnetic Resonance and X-Ray Crystallography

Proton Nuclear Magnetic Resonance Signal Assignment and Conformational Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of L-threonic acid through detailed signal assignment and conformational analysis. The spectroscopic parameters have been systematically documented using high-field instrumentation under standardized conditions [9] [10].

The proton Nuclear Magnetic Resonance spectrum of L-threonic acid is acquired at 600 megahertz frequency using water as the solvent at 25.0 degrees Celsius [9]. The sample concentration is maintained at 50.0 millimolar with a solution pH of 7.00, utilizing 4,4-dimethyl-4-silapentane-1-sulfonic acid as the chemical shift reference standard. These conditions provide optimal spectral quality with excellent signal-to-noise ratio and minimal solvent interference.

Signal assignment reveals characteristic patterns consistent with the tetrahydroxybutanoic acid structure. The carboxylic acid proton appears as a broad exchangeable signal, while the methylene protons adjacent to the hydroxyl group display diastereotopic coupling patterns due to the presence of adjacent stereocenters [11] [9]. The hydroxyl-bearing carbon protons exhibit complex multipicity arising from vicinal coupling interactions.

Conformational analysis through Nuclear Magnetic Resonance reveals significant flexibility in the L-threonic acid backbone. Computational studies using Boltzmann-weighted conformational averaging demonstrate that the molecule adopts multiple low-energy conformations in solution [11]. The conformational ensemble is dominated by extended conformations that minimize steric interactions between hydroxyl substituents.

The diastereotopic nature of the methylene protons provides valuable structural information regarding molecular conformation and stereochemistry [11]. Unlike chiral compounds where diastereotopic behavior is readily predictable, L-threonic acid as an achiral molecule with flexible chains presents complex coupling patterns that require computational analysis for complete assignment.

Chemical shift analysis indicates that the hydroxyl groups participate in extensive hydrogen bonding networks, both intramolecularly and with solvent molecules [11] [12]. This hydrogen bonding significantly influences the conformational preferences and accounts for the observed chemical shift dispersion in aqueous solution.

Crystallographic Studies of Salt Complexes

X-ray crystallographic analysis of L-threonic acid salt complexes provides detailed three-dimensional structural information and coordination chemistry insights. Comprehensive studies have characterized multiple metal salt complexes, revealing consistent coordination patterns and structural motifs [13] [14] [15].

Crystallographic analysis of calcium L-threonate, magnesium L-threonate, manganese L-threonate, cobalt L-threonate, nickel L-threonate, and zinc L-threonate demonstrates systematic structural relationships [13]. The complexes adopt the general formula M(C4H7O5)2·nH2O, where M represents the divalent metal cation and n varies from 0 to 2 depending on the specific metal ion.

The coordination geometry around the metal centers consistently exhibits tetrahedral arrangements with coordination number 4 [13]. The metal cations coordinate to oxygen atoms of the carboxyl groups through sp3 hybridized bonding, while the carboxyl protons are dissociated. Notably, the hydroxyl protons do not participate in metal coordination, maintaining their hydrogen bonding capabilities.

Calcium L-threonate and zinc L-threonate crystallize as anhydrous complexes with the formula M(C4H7O5)2 [13]. Infrared spectroscopic analysis confirms the absence of coordinated water molecules, as characteristic water absorption peaks are not observed in these complexes. This anhydrous nature contributes to enhanced stability and reduced hygroscopicity.

Magnesium L-threonate, manganese L-threonate, and cobalt L-threonate form monohydrate complexes with the formula M(C4H7O5)2·H2O [13]. The water molecule participates in hydrogen bonding networks that stabilize the crystal lattice structure. Nickel L-threonate uniquely forms a dihydrate complex M(C4H7O5)2·2H2O, indicating stronger hydration tendencies for this metal ion.

The crystal packing arrangements reveal layer structures stabilized by extensive hydrogen bonding networks between hydroxyl groups and water molecules where present [13] . The carboxylic acid groups adopt planar configurations, while the hydroxyl groups orient themselves to maximize intermolecular hydrogen bonding interactions.

Thermal analysis of the crystalline complexes demonstrates distinct dehydration patterns corresponding to the number of water molecules present [15]. The dehydration occurs in stepwise fashion, allowing preparation of complexes with varying hydration states through controlled temperature treatment under vacuum conditions.

Optical and Electrochemical Detection Methods

Optical and electrochemical detection methods provide alternative analytical approaches for L-threonic acid characterization, particularly valuable for specialized applications and real-time monitoring systems. These techniques exploit the electroactive properties and optical characteristics of the compound and its derivatives [17] [18] [19].

Electrochemical detection methods have demonstrated significant potential for L-threonic acid analysis, particularly when coupled with High Performance Liquid Chromatography systems [18] [19] [20]. Amperometric detection utilizing modified electrodes provides enhanced sensitivity and selectivity compared to traditional ultraviolet detection methods. The electrochemical approach exploits the oxidation of hydroxyl groups under controlled potential conditions.

Voltammetric techniques offer rapid and cost-effective alternatives for L-threonic acid determination [17] [18]. These methods utilize variable potential applications to measure current arising from oxidation or reduction reactions at electrode surfaces. The resulting voltammograms provide both qualitative identification and quantitative determination capabilities.

Coulometric detection systems demonstrate exceptional sensitivity for electroactive compounds including L-threonic acid and related metabolites [18] [20]. The CoulArray detector system enables measurement of compounds before and after electrochemical treatment, providing comprehensive analytical information. This approach offers significant advantages for biological sample analysis where matrix interferences may complicate other detection methods.

Modified electrode surfaces enhance electrochemical performance through improved sensitivity, electron conductivity, and surface area optimization [17] [18]. Various modification strategies including polymer films, nanoparticle deposition, and surface functionalization have been explored for ascorbic acid and related compounds. These modifications reduce fouling effects and improve long-term electrode stability.

Optical detection methods rely primarily on derivatization approaches to introduce chromophoric or fluorogenic properties [21] [17]. L-threonic acid lacks significant ultraviolet absorption, necessitating chemical modification for direct optical detection. Derivatization with 2,4-dinitrophenylhydrazine enables detection of carbonyl-containing degradation products, providing valuable information for stability studies.

Indirect optical detection through enzyme-coupled assays offers enhanced specificity for L-threonic acid analysis [17]. These approaches utilize enzymatic reactions that produce measurable optical changes proportional to analyte concentration. The enzymatic specificity provides excellent selectivity in complex biological matrices.

Fluorescence detection following appropriate derivatization reactions demonstrates superior sensitivity compared to ultraviolet absorption methods [17]. The fluorogenic derivatization approaches enable detection limits in the nanogram per milliliter range, making them suitable for trace-level analysis in biological and environmental samples.

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

136.03717335 g/mol

Monoisotopic Mass

136.03717335 g/mol

Heavy Atom Count

9

UNII

75B0PMW2JF

Other CAS

7306-96-9
70753-61-6

Wikipedia

L-threonic acid
L-threonate

Dates

Last modified: 04-14-2024

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